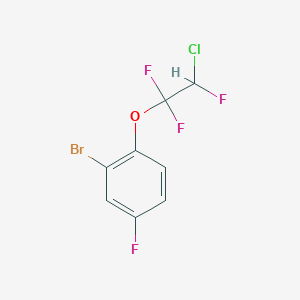
1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene
Übersicht
Beschreibung
1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene (DBBTFEB) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. DBBTFEB is a halogenated aromatic compound with a unique combination of properties, including high solubility in both organic and aqueous solvents, good chemical stability, and low toxicity. These properties make DBBTFEB an attractive candidate for use in a wide range of scientific research applications.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound has also been used as a catalyst in the synthesis of polymers and in the oxidation of organic compounds. In addition, this compound has been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can react with nucleophilic species, such as amines and carboxylic acids. This reaction can lead to the formation of covalent bonds between the nucleophilic species and the this compound molecule, resulting in the formation of new compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In laboratory studies, this compound has been found to inhibit the growth of certain types of bacteria, including Escherichia coli, Enterococcus faecalis, and Staphylococcus aureus. In addition, this compound has been found to inhibit the formation of certain types of enzymes, including glutathione S-transferase and cytochrome P450.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene in laboratory experiments has several advantages, including its low toxicity, good solubility in both organic and aqueous solvents, and its ability to form covalent bonds with nucleophilic species. However, there are also some limitations to using this compound in laboratory experiments, including its high cost and the fact that it is a halogenated aromatic compound, which can be difficult to synthesize.
Zukünftige Richtungen
The potential applications of 1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene are numerous, and there are many possible future directions for research. These include further studies into the biochemical and physiological effects of this compound, as well as its potential use as a catalyst for the synthesis of polymers and the oxidation of organic compounds. Additionally, this compound could be used as a reagent for the synthesis of pharmaceuticals and agrochemicals, and it could be studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology. Finally, further research into the mechanism of action of this compound could lead to the development of new compounds with similar properties.
Synthesemethoden
1,2-Dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)-benzene can be synthesized using a variety of methods, including the Williamson ether synthesis, oxidative coupling, and the Ullmann reaction. The most common method of synthesis is the Williamson ether synthesis, which involves the reaction of an alkyl halide and a phenol in the presence of a base. This method of synthesis is relatively simple, and has been used to synthesize a variety of compounds, including this compound.
Eigenschaften
IUPAC Name |
1,2-dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2Cl2F6O2/c11-3-1-5(21-9(17,18)7(13)15)6(2-4(3)12)22-10(19,20)8(14)16/h1-2,7-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCZTIPAVKTFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)OC(C(F)Cl)(F)F)OC(C(F)Cl)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2Cl2F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180244 | |
| Record name | Benzene, 1,2-dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1858255-35-2 | |
| Record name | Benzene, 1,2-dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-dibromo-4,5-bis(2-chloro-1,1,2-trifluoroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)





